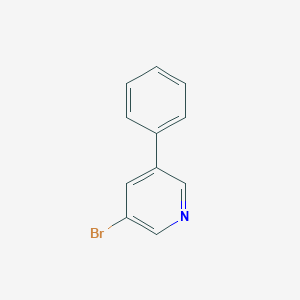

3-Bromo-5-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCQJXPOCRXHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376559 | |

| Record name | 3-bromo-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142137-17-5 | |

| Record name | 3-bromo-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Bromo 5 Phenylpyridine

Established Reaction Pathways for 3-Bromo-5-phenylpyridine Synthesis

Precursor-Based Synthetic Routes

The synthesis of 3-Bromo-5-phenylpyridine often relies on the modification of appropriately substituted pyridine (B92270) precursors. While a direct synthetic pathway from 4-carboxypyridine is not commonly documented for this specific isomer, general precursor-based strategies involve starting with a pyridine ring that already contains the necessary substituents or functional groups that can be converted to the desired bromo and phenyl groups.

A common strategy involves the Sandmeyer reaction, which transforms an amino group on the pyridine ring into a bromine atom. For instance, a synthetic route could begin with a compound like 3-amino-5-phenylpyridine. This precursor would undergo diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of a copper(I) bromide salt to install the bromine at the 3-position.

Alternatively, syntheses can start from a di-substituted pyridine, such as 3,5-dibromopyridine (B18299). One of the bromine atoms can then be selectively replaced with a phenyl group using one of the catalytic coupling methods described below, leaving the other bromine atom intact to yield the final product. The direct bromination of pyridine is another foundational method, often yielding 3-bromopyridine (B30812), which can then be further functionalized. google.com For example, the reaction of pyridine with bromine in the presence of sulfuric acid at elevated temperatures can produce 3-bromopyridine. google.com Similarly, a multi-step process starting from 3-nitro-5-chloropyridine can be used to synthesize the precursor 3-amino-5-methylpyridine, which is then brominated via a diazotization reaction. patsnap.com

Catalytic Coupling Approaches for C-C and C-N Bond Formation

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to efficiently form C-C and C-N bonds. These methods offer high yields and functional group tolerance, making them ideal for constructing complex molecules like 3-Bromo-5-phenylpyridine.

Palladium catalysis is a cornerstone of C-C bond formation in organic synthesis. mdpi.com Reactions like the Suzuki-Miyaura and Stille couplings are particularly powerful for creating biaryl structures. The general mechanism for these reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for synthesizing biaryl compounds due to the stability and low toxicity of the organoboron reagents. mdpi.combeilstein-journals.orgmdpi.com The reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net

For the synthesis of 3-Bromo-5-phenylpyridine, a plausible Suzuki-Miyaura strategy would involve the reaction of 3,5-dibromopyridine with phenylboronic acid. In this approach, the palladium catalyst selectively activates one of the C-Br bonds, allowing for the coupling with the phenyl group while leaving the second C-Br bond untouched. The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity of the reaction. beilstein-journals.org

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 3,5-Dibromopyridine | Pyridine precursor |

| Boron Reagent | Phenylboronic Acid | Source of the phenyl group |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the C-C bond formation |

| Base | K₂CO₃, K₃PO₄ | Activates the boron reagent |

| Solvent | 1,4-Dioxane/Water, Toluene | Reaction medium |

| Temperature | 80-110 °C | Provides energy for the reaction |

The reaction is typically performed under an inert atmosphere to protect the palladium catalyst from oxidation. The use of microwave irradiation can often accelerate the reaction. nih.gov

The Stille coupling is another powerful palladium-catalyzed reaction for forming C-C bonds. wikipedia.orgharvard.edu It involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.orglibretexts.org

To synthesize 3-Bromo-5-phenylpyridine, 3,5-dibromopyridine could be reacted with an organostannane such as tributyl(phenyl)stannane. The palladium catalyst facilitates the coupling, leading to the formation of the desired product. The reactivity of the C-Br bonds can be influenced by the choice of palladium catalyst and ligands, allowing for selective monosubstitution. rsc.org

The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.orglibretexts.org

Table 2: Typical Conditions for Stille Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 3,5-Dibromopyridine | Pyridine precursor |

| Organotin Reagent | Tributyl(phenyl)stannane | Source of the phenyl group |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the C-C bond formation |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes and activates the catalyst |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

| Temperature | 80-120 °C | Provides energy for the reaction |

Copper-catalyzed reactions, particularly the Ullmann reaction, represent one of the earliest methods for forming aryl-aryl bonds. wikipedia.orgslideshare.net While often requiring harsher conditions than palladium-catalyzed methods, modern advancements have improved the scope and mildness of these reactions. wikipedia.orgorganic-chemistry.org

The classical Ullmann biaryl synthesis involves the self-coupling of two molecules of an aryl halide in the presence of stoichiometric amounts of copper metal at high temperatures (often >200 °C). slideshare.netorganic-chemistry.org A cross-coupling variant can be used to synthesize unsymmetrical biaryls, such as 3-Bromo-5-phenylpyridine. This could theoretically be achieved by reacting 3,5-dibromopyridine with a phenyl halide like iodobenzene (B50100) in the presence of a copper catalyst. However, controlling the selectivity to favor the cross-coupled product over the two possible homo-coupled products can be challenging.

The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes nucleophilic aromatic substitution with the second aryl halide. wikipedia.org Modern protocols often use copper(I) salts (e.g., CuI) and ligands to facilitate the reaction under milder conditions. wikipedia.org

Table 3: Typical Conditions for Ullmann Biaryl Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide 1 | 3,5-Dibromopyridine | Pyridine precursor |

| Aryl Halide 2 | Iodobenzene | Phenyl group source |

| Catalyst | Copper powder, CuI | Facilitates C-C bond formation |

| Base | K₂CO₃, Pyridine | Neutralizes acid formed |

| Solvent | DMF, Nitrobenzene | High-boiling solvent |

| Temperature | 150-250 °C | Provides high energy for reaction |

Nickel-Mediated Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions represent a powerful and cost-effective alternative to palladium-catalyzed systems for the formation of the C-C bond between the pyridine and phenyl rings. nih.govescholarship.org These reactions are particularly effective for creating the 3-Bromo-5-phenylpyridine structure, typically by coupling an arylboronic acid with a dihalogenated pyridine. The Suzuki-Miyaura coupling is a prominent example of this approach.

A common strategy involves the reaction of 3,5-dibromopyridine with phenylboronic acid. The regioselectivity of this reaction can be controlled by carefully selecting the nickel catalyst, ligands, and reaction conditions to favor monosubstitution. The presence of two bromine atoms on the pyridine ring allows for a sequential coupling, where the first coupling yields 3-Bromo-5-phenylpyridine, and a subsequent coupling could introduce a different substituent at the remaining bromine position if desired.

Mechanistically, the process generally involves the oxidative addition of the nickel(0) catalyst to the C-Br bond of 3,5-dibromopyridine, followed by transmetalation with the phenylboronic acid derivative and subsequent reductive elimination to yield the product and regenerate the active nickel(0) catalyst. squarespace.com The use of N-containing ligands can give rise to radical pathways that are prevalent in the cross-coupling of certain electrophiles. squarespace.com

Key parameters influencing the success of these reactions include the choice of the nickel precursor, the ligand, the base, and the solvent system. Ligands such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) have been shown to be effective in stabilizing the nickel catalyst and promoting the reaction. nih.govresearchgate.net

Table 1: Representative Conditions for Nickel-Mediated Synthesis of Phenylpyridines This table illustrates general conditions for nickel-catalyzed Suzuki-Miyaura reactions that can be adapted for the synthesis of 3-Bromo-5-phenylpyridine.

| Nickel Catalyst (mol%) | Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| [NiCl₂(dppp)] (5) | None (dppp in catalyst) | 3,5-Dibromopyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | Moderate to High |

| Ni(COD)₂ (10) | PCy₃ | 3,5-Dibromopyridine | Phenylboronic acid | K₂CO₃ | Toluene | Variable |

| NiBr₂(bipy) (5) | None (bipy in catalyst) | 3,5-Dibromopyridine | Phenylboronic acid | Cs₂CO₃ | DMF | Moderate |

Bromination Reactions in the Pyridine Ring System

The direct bromination of 3-phenylpyridine (B14346) to selectively obtain 3-Bromo-5-phenylpyridine presents significant regiochemical challenges. The pyridine ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). Furthermore, the nitrogen atom deactivates the ring, particularly at the C-3 and C-5 positions. Reaction conditions for such electrophilic substitutions are typically harsh. For instance, the bromination of unsubstituted pyridine often requires high temperatures and the presence of a strong acid. google.com

When 3-phenylpyridine is subjected to electrophilic bromination, substitution can occur on either the pyridine or the phenyl ring. The phenyl ring is generally more activated towards electrophilic attack than the pyridine ring. Therefore, direct bromination is more likely to yield bromophenyl-substituted pyridines rather than the desired 3-Bromo-5-phenylpyridine.

To achieve bromination on the pyridine ring, specific reagents and conditions are necessary. Reagents such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be employed, sometimes under radical conditions, although controlling the position of substitution remains a primary obstacle. google.com The synthesis of 3-bromopyridine itself can be achieved by reacting pyridine with bromine in the presence of sulfuric acid at elevated temperatures. google.com A similar approach for 3-phenylpyridine would likely suffer from a lack of selectivity.

Regioselective Synthesis Strategies

Given the difficulties associated with the direct selective bromination of 3-phenylpyridine, regioselective strategies are paramount for the unambiguous synthesis of 3-Bromo-5-phenylpyridine. The most reliable methods involve building the molecule from precursors where the substitution pattern is already defined.

The premier regioselective strategy is the one mentioned previously: a controlled, mono-functionalization of a symmetrically disubstituted pyridine. The use of 3,5-dibromopyridine as a starting material is a cornerstone of this approach. By carefully controlling the stoichiometry (using a slight excess of the dibromopyridine relative to the boronic acid) and reaction conditions of a nickel- or palladium-catalyzed Suzuki-Miyaura coupling, one can preferentially form the mono-coupled product, 3-Bromo-5-phenylpyridine. This leaves the second bromine atom available for subsequent transformations.

Another regioselective approach involves starting with a pre-functionalized pyridine ring, such as 3-amino-5-bromopyridine. The amino group can be converted into a bromine atom via a Sandmeyer-type reaction. This multi-step sequence involves diazotization of the amino group followed by treatment with a copper(I) bromide source. This ensures the bromine is introduced at the desired C-3 position, while the C-5 position is already occupied by the phenyl group (or a precursor that can be converted to it).

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and scalable methods for the synthesis of heterocyclic compounds, including derivatives like 3-Bromo-5-phenylpyridine.

Development of Green Chemistry Protocols for 3-Bromo-5-phenylpyridine Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. ijarsct.co.in For the synthesis of 3-Bromo-5-phenylpyridine, this can involve several areas of improvement over traditional methods. Key developments include the use of more environmentally benign solvents, the development of catalyst systems based on more abundant and less toxic metals, and the implementation of energy-efficient reaction conditions. ijarsct.co.inrsc.org

Microwave-assisted synthesis has emerged as a valuable tool, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. ijarsct.co.innih.gov Applying microwave irradiation to the nickel-catalyzed cross-coupling of 3,5-dibromopyridine and phenylboronic acid could enhance the efficiency of the synthesis.

Furthermore, research into replacing palladium and nickel catalysts with more sustainable alternatives, such as iron, is an active area. rsc.org Iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines, offering a greener alternative. rsc.org While not yet specifically applied to 3-Bromo-5-phenylpyridine, these methodologies suggest a future direction for its synthesis. The use of aqueous buffer systems or water as a solvent, where possible, also aligns with green chemistry goals by replacing volatile organic solvents. rsc.org

Flow Chemistry Applications in the Synthesis of 3-Bromo-5-phenylpyridine

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for scalability, safety, and process control. acs.org The synthesis of pyridine derivatives has been successfully adapted to flow reactors, demonstrating benefits such as increased yields and reduced production costs. nih.govvcu.edu

Stereoselective and Enantioselective Synthesis Considerations

The parent compound, 3-Bromo-5-phenylpyridine, is an achiral molecule and does not possess any stereocenters. Therefore, direct enantioselective synthesis is not applicable. However, the concept of stereoselectivity becomes highly relevant when considering substituted derivatives of this compound that may exhibit atropisomerism.

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. nih.gov In the case of 3-Bromo-5-phenylpyridine, the rotation around the single bond connecting the pyridine and phenyl rings is rapid at room temperature. However, if bulky substituents were introduced at the positions ortho to this bond (i.e., position 6 on the pyridine ring and positions 2 and 6 on the phenyl ring), the steric hindrance could restrict rotation sufficiently to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers).

In such cases, the synthesis of a single enantiomer would require stereoselective or enantioselective methods. Strategies for achieving this include catalyst-controlled cycloaddition reactions or transition-metal-catalyzed cross-couplings that utilize chiral ligands. acs.orgqub.ac.uk For example, a rhodium-catalyzed [2+2+2] cycloaddition or a chiral phosphoric acid-catalyzed condensation could be envisioned for constructing the atropisomeric biaryl scaffold enantioselectively. qub.ac.uk While this applies to hypothetical, sterically hindered derivatives rather than 3-Bromo-5-phenylpyridine itself, it is an important consideration for the broader class of 3,5-disubstituted phenylpyridines in medicinal and materials chemistry. nih.gov

Purification and Isolation Techniques in 3-Bromo-5-phenylpyridine Synthesis

Following the synthesis of 3-bromo-5-phenylpyridine, the crude product typically contains unreacted starting materials, catalysts, and by-products. Therefore, effective purification and isolation techniques are crucial to obtain the compound in high purity. The primary methods employed for this purpose are chromatographic techniques and crystallization.

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Chromatographic methods are instrumental in the separation of 3-bromo-5-phenylpyridine from complex mixtures based on the differential partitioning of the components between a stationary phase and a mobile phase.

Column Chromatography:

This is the most common and widely used method for the purification of 3-bromo-5-phenylpyridine on a laboratory scale. The technique involves a solid stationary phase, typically silica (B1680970) gel, packed into a glass column, and a liquid mobile phase (eluent) that flows through it. The separation is based on the varying affinities of the compounds in the crude mixture for the stationary phase.

For the purification of 3-bromo-5-phenylpyridine, a slurry of silica gel in a non-polar solvent is typically packed into the column. The crude product is then loaded onto the top of the silica gel bed. A solvent system of increasing polarity is subsequently passed through the column to elute the different components. Non-polar impurities are washed out first with a less polar eluent, followed by the desired compound, 3-bromo-5-phenylpyridine, as the polarity of the eluent is gradually increased. More polar impurities remain adsorbed to the silica gel for a longer time.

A common eluent system for the purification of phenylpyridine derivatives is a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent such as ethyl acetate. The optimal ratio of these solvents is determined by thin-layer chromatography (TLC) analysis of the crude mixture.

| Parameter | Description |

| Stationary Phase | Silica gel (typically 60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient or isocratic mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is optimized based on TLC analysis. |

| Elution Technique | Gravity flow or flash chromatography (using pressure to increase the flow rate). |

| Monitoring | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is a powerful technique. HPLC utilizes a column packed with smaller stationary phase particles and a high-pressure pump to force the mobile phase through the column, resulting in higher resolution and faster separation times compared to conventional column chromatography.

Reversed-phase HPLC (RP-HPLC) is a common mode used for the purification of moderately polar organic compounds like 3-bromo-5-phenylpyridine. In this technique, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.

| Parameter | Description |

| Stationary Phase | Typically a non-polar material such as octadecylsilane (B103800) (C18) bonded to silica particles. |

| Mobile Phase | A gradient or isocratic mixture of a polar solvent (e.g., water, often with an additive like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile, methanol). |

| Detection | Commonly by UV-Vis spectroscopy, as the pyridine and phenyl rings in 3-bromo-5-phenylpyridine absorb UV light. |

| Mode of Operation | Can be used for both analytical (to determine purity) and preparative (to isolate pure compound) purposes. |

Crystallization Techniques

Crystallization is a purification technique that separates a pure solid from a solution. It relies on the principle that the solubility of a compound in a solvent generally increases with temperature. When a hot, saturated solution of an impure compound is allowed to cool slowly, the desired compound's solubility decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Additionally, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

General Procedure for Crystallization of 3-Bromo-5-phenylpyridine:

Solvent Selection: A suitable solvent or solvent mixture is chosen. Common solvents for the crystallization of aromatic compounds include ethanol, methanol, isopropanol, toluene, and mixtures of these with water or hexane.

Dissolution: The crude 3-bromo-5-phenylpyridine is dissolved in the minimum amount of the hot solvent to form a saturated solution.

Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is filtered to remove them.

Cooling: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Isolation: The formed crystals are collected by filtration, typically using a Büchner funnel under vacuum.

Washing: The crystals are washed with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

Drying: The pure crystals of 3-bromo-5-phenylpyridine are then dried to remove any residual solvent.

| Technique | Key Parameters |

| Single-Solvent Crystallization | Choice of a single solvent with a steep solubility curve for the compound. |

| Multi-Solvent Crystallization | Use of a pair of miscible solvents, one in which the compound is soluble (solvent) and one in which it is insoluble (anti-solvent). |

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Phenylpyridine

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Bromo-5-phenylpyridine is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The analysis of the spectrum reveals distinct peaks corresponding to the aromatic C-H stretching vibrations, which typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine (B92270) and phenyl rings are observed in the 1600-1400 cm⁻¹ range. These absorptions are characteristic of the aromatic nature of the molecule. The presence of the bromine substituent is indicated by the C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum, around 700-500 cm⁻¹.

Detailed assignments of the major vibrational modes are presented in the table below, based on established correlation tables and studies of similar substituted pyridines and benzene (B151609) derivatives.

| Frequency (cm⁻¹) | Assignment | Intensity |

| 3080 - 3030 | Aromatic C-H Stretch | Medium |

| 1585 - 1560 | C=C Ring Stretch (Pyridine) | Strong |

| 1475 - 1450 | C=C Ring Stretch (Phenyl) | Strong |

| 1420 - 1400 | C=N Ring Stretch (Pyridine) | Strong |

| 1100 - 1000 | In-plane C-H Bending | Medium |

| 850 - 750 | Out-of-plane C-H Bending | Strong |

| 690 - 515 | C-Br Stretch | Medium |

Note: The data presented in this table is illustrative and based on typical vibrational frequencies for the functional groups present in 3-Bromo-5-phenylpyridine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 3-Bromo-5-phenylpyridine, typically recorded in a solvent such as ethanol or cyclohexane, exhibits absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings.

The phenyl and pyridine rings are the primary chromophores in the molecule. The spectrum is expected to show strong absorptions in the UV region, characteristic of the π → π* transitions of the conjugated π-electron system. The presence of the bromine atom, a halogen substituent, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted phenylpyridine. The lone pairs of electrons on the nitrogen atom of the pyridine ring can also participate in n → π* transitions, which typically appear as weaker absorption bands at longer wavelengths.

The expected electronic transitions and their corresponding absorption maxima (λmax) are summarized in the following table.

| Wavelength (λmax, nm) | Electronic Transition | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| ~ 210 | π → π* (Phenyl E2-band) | > 10,000 |

| ~ 255 | π → π* (Pyridine K-band) | ~ 5,000 - 15,000 |

| ~ 280 | π → π* (Phenyl B-band) | ~ 200 - 1,000 |

| ~ 310 | n → π* (Pyridine R-band) | < 100 |

Note: The data in this table is illustrative and represents typical values for the electronic transitions in phenylpyridine systems. Actual values may vary depending on the solvent and experimental conditions.

Theoretical and Computational Chemistry Studies of 3 Bromo 5 Phenylpyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. aps.orgd-nb.info It is widely applied to predict the geometry, energy, and reactivity of chemical compounds. For 3-bromo-5-phenylpyridine, DFT calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govacademie-sciences.fr

The initial step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. nih.gov For 3-bromo-5-phenylpyridine, this optimization provides precise values for bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine (B92270) rings. This dihedral angle is particularly important as it defines the degree of twist between the two aromatic rings, which can influence the molecule's electronic properties and steric interactions.

Table 1: Calculated Geometrical Parameters for 3-Bromo-5-phenylpyridine This table presents the types of parameters obtained from a DFT geometry optimization. The values are representative and would be calculated using a method such as B3LYP/6-311G(d,p).

| Parameter | Description |

| Bond Lengths (Å) | |

| C-C (pyridine) | The lengths of carbon-carbon bonds within the pyridine ring. |

| C-N (pyridine) | The lengths of carbon-nitrogen bonds within the pyridine ring. |

| C-Br | The length of the bond between the pyridine ring and the bromine atom. |

| C-C (phenyl) | The lengths of carbon-carbon bonds within the phenyl ring. |

| C-H | The lengths of carbon-hydrogen bonds on both rings. |

| C-C (inter-ring) | The length of the single bond connecting the phenyl and pyridine rings. |

| **Bond Angles (°) ** | |

| C-C-N | Angles within the pyridine ring. |

| C-C-C | Angles within both the pyridine and phenyl rings. |

| C-C-Br | The angle defining the position of the bromine substituent. |

| C-C-H | Angles involving hydrogen atoms. |

| Dihedral Angle (°) | |

| C-C-C-C | The angle describing the twist between the phenyl and pyridine rings. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgsapub.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. The LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more likely to be reactive.

Table 2: Calculated Frontier Molecular Orbital Properties of 3-Bromo-5-phenylpyridine This table outlines key parameters derived from FMO analysis. Calculations are typically performed at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Description |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) (eV) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. wolfram.commdpi.com It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential. youtube.com

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Represents areas with a neutral or near-zero electrostatic potential.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. rsc.org It is commonly used to predict and interpret electronic absorption spectra, such as UV-Visible spectra. aps.org The calculations provide information on excitation energies (which correspond to absorption wavelengths, λ), oscillator strengths (f, which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). bohrium.comresearchgate.net This analysis helps in understanding the photophysical properties of 3-bromo-5-phenylpyridine.

Table 3: Predicted Electronic Absorption Properties of 3-Bromo-5-phenylpyridine This table shows typical data obtained from TD-DFT calculations to simulate a UV-Visible spectrum.

| Excitation | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | (Calculated Value) | (Calculated Value) | e.g., HOMO → LUMO (π → π) |

| S0 → S2 | (Calculated Value) | (Calculated Value) | e.g., HOMO-1 → LUMO (π → π) |

| S0 → S3 | (Calculated Value) | (Calculated Value) | e.g., HOMO → LUMO+1 (π → π*) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. mdpi.complos.org For a molecule like 3-bromo-5-phenylpyridine, MD simulations can be used to explore its conformational landscape, particularly the rotation around the single bond connecting the phenyl and pyridine rings. These simulations can reveal the energy barrier for this rotation and the most populated conformations in different environments, such as in a vacuum or in various solvents. This provides insight into the molecule's flexibility and how its shape might adapt in the presence of other molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orglibretexts.org A QSAR model is not built for a single compound but for a dataset of related molecules. mdpi.com

If 3-bromo-5-phenylpyridine were included in a study of a series of biologically active compounds, a QSAR model could be developed. The process involves:

Descriptor Calculation: For each molecule in the series, various molecular descriptors are calculated. These can be physicochemical properties (e.g., logP, molecular weight) or quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Development: A statistical model is created to correlate these descriptors with the measured biological activity (e.g., IC50 value). nih.gov

Prediction: Once validated, the model can be used to predict the activity of new, unsynthesized compounds, aiding in the design of more potent molecules. mdpi.com

Therefore, while 3-bromo-5-phenylpyridine itself is not the subject of a QSAR model, the theoretical properties calculated for it can serve as important descriptors in a broader QSAR study. nih.gov

Prediction of Spectroscopic Data through Computational Methods

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules such as 3-Bromo-5-phenylpyridine. Through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), researchers can calculate various spectroscopic parameters, offering insights that complement and help interpret experimental data. These theoretical approaches are instrumental in assigning vibrational modes in infrared (IR) and Raman spectra, predicting nuclear magnetic resonance (NMR) chemical shifts, and understanding electronic transitions observed in ultraviolet-visible (UV-Vis) spectroscopy.

While specific, in-depth computational studies predicting the full spectroscopic profile of 3-Bromo-5-phenylpyridine are not extensively detailed in dedicated publications, the established accuracy of these methods for similar bipyridyl and substituted pyridine compounds allows for a foundational understanding of what such an analysis would entail. For instance, DFT calculations are routinely used to optimize the ground-state geometry of molecules, which is the crucial first step for any subsequent spectroscopic prediction.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies are typically calculated using DFT methods, often employing basis sets like 6-311++G(d,p). These calculations yield a set of vibrational modes and their corresponding frequencies. The predicted wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental IR and Raman spectra. The analysis would allow for the assignment of specific vibrational modes, such as the C-H stretching of the phenyl and pyridine rings, the C=C and C=N stretching vibrations within the aromatic systems, and the characteristic C-Br stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. These calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Solvent effects, which can significantly influence chemical shifts, can also be modeled using methods like the Polarizable Continuum Model (PCM). Such calculations would predict the distinct chemical shifts for each of the eight hydrogen and eleven carbon atoms in the 3-Bromo-5-phenylpyridine molecule, aiding in the assignment of experimental NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic absorption spectra are predicted using TD-DFT. These calculations provide information about the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π* or n → π). The results are typically presented as a theoretical UV-Vis spectrum, showing the absorption maxima (λmax). For 3-Bromo-5-phenylpyridine, TD-DFT would likely predict strong absorptions in the UV region corresponding to π → π transitions within the conjugated phenyl and pyridine ring systems. Analysis of the molecular orbitals involved (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would further elucidate the nature of these electronic transitions.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Bromo-5-phenylpyridine using the GIAO method.

| Atom Number | Predicted ¹³C Shift (ppm) | Atom Number | Predicted ¹H Shift (ppm) |

| C2 | Data not available | H2 | Data not available |

| C3 | Data not available | H4 | Data not available |

| C4 | Data not available | H6 | Data not available |

| C5 | Data not available | H2' | Data not available |

| C6 | Data not available | H3' | Data not available |

| C1' | Data not available | H4' | Data not available |

| C2' | Data not available | H5' | Data not available |

| C3' | Data not available | H6' | Data not available |

| C4' | Data not available | ||

| C5' | Data not available | ||

| C6' | Data not available |

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) and Assignments for 3-Bromo-5-phenylpyridine.

| Predicted Frequency (cm⁻¹) | Assignment |

| Data not available | Aromatic C-H stretch (Pyridine ring) |

| Data not available | Aromatic C-H stretch (Phenyl ring) |

| Data not available | C=C / C=N ring stretching |

| Data not available | C-H in-plane bending |

| Data not available | C-H out-of-plane bending |

| Data not available | C-Br stretch |

Table 3: Illustrative Predicted Electronic Transitions for 3-Bromo-5-phenylpyridine using TD-DFT.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| Data not available | Data not available | Data not available | HOMO -> LUMO |

| Data not available | Data not available | Data not available | HOMO-1 -> LUMO |

| Data not available | Data not available | Data not available | HOMO -> LUMO+1 |

Note: The data in the tables are illustrative examples of the output from computational chemistry studies and are not based on published research for 3-Bromo-5-phenylpyridine due to a lack of available specific literature.

Reactivity and Reaction Mechanisms of 3 Bromo 5 Phenylpyridine

Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient, which significantly influences its reactivity compared to benzene (B151609). This electron deficiency makes the pyridine ring susceptible to nucleophilic attack while deactivating it towards electrophilic substitution. Conversely, the attached phenyl ring behaves as a typical electron-rich aromatic system.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for electron-deficient aromatic systems like pyridine. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen relative to the nitrogen atom. Halogens at the 2- (ortho) and 4- (para) positions are readily substituted because the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom.

In the case of 3-Bromo-5-phenylpyridine, the bromine atom is at the 3- (meta) position. Nucleophilic attack at this position does not allow for direct resonance stabilization of the negative charge by the nitrogen atom. Consequently, 3-halopyridines are significantly less reactive towards traditional SNAr reactions compared to their 2- and 4-isomers. Reaction at the 3-position requires harsh conditions or the operation of an alternative mechanism, such as the elimination-addition (benzyne) mechanism, which involves a highly reactive dehydro-intermediate. The phenyl ring, being electron-rich, is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) involves the attack of an electrophile on an aromatic ring, leading to the replacement of a hydrogen atom. The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing inductive effect of the nitrogen atom. Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation, Friedel-Crafts reactions), the pyridine nitrogen is protonated, creating a pyridinium (B92312) cation. This positive charge further deactivates the ring, making electrophilic substitution extremely difficult.

Therefore, in 3-Bromo-5-phenylpyridine, electrophilic attack is overwhelmingly favored to occur on the phenyl ring. The pyridine moiety acts as a deactivating, meta-directing substituent on the phenyl ring. The bromine atom on the pyridine ring has a negligible electronic influence on the phenyl ring. Thus, electrophilic substitution reactions such as nitration or halogenation would be expected to yield products where the electrophile has added to the meta-position of the phenyl ring.

Cross-Coupling Reactions for Further Functionalization

The carbon-bromine bond in 3-Bromo-5-phenylpyridine provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (such as a boronic acid or ester) in the presence of a base. This reaction is a powerful method for forming C(sp²)–C(sp²) bonds, particularly for the synthesis of biaryl compounds.

The catalytic cycle generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-5-phenylpyridine to form a Pd(II) complex.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.

3-Bromo-5-phenylpyridine is an effective substrate in Suzuki-Miyaura couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 3-position of the pyridine ring.

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 92 |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | 78 |

Heck and Sonogashira Coupling Reactions

The Heck reaction couples aryl halides with alkenes using a palladium catalyst and a base to form substituted alkenes. The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition of the Pd(0) catalyst to the 3-Bromo-5-phenylpyridine, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product.

The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly efficient for the synthesis of arylalkynes. The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition occurs as in other cross-couplings. In the copper cycle, the copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 85 |

| Heck | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile (B52724) | 90 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 94 |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 91 |

Negishi and Kumada Coupling Reactions

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by nickel or palladium. A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents. The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. This reaction can be used to couple 3-Bromo-5-phenylpyridine with alkyl, vinyl, or aryl zinc reagents.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner and is typically catalyzed by nickel or palladium complexes. While Grignard reagents are highly reactive, their utility can be limited by their low tolerance for certain functional groups. The Kumada coupling was one of the first cross-coupling reactions developed and remains a powerful tool for forming C-C bonds, especially in large-scale synthesis due to the low cost of Grignard reagents.

| Reaction | Organometallic Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 93 |

| Negishi | Ethylzinc bromide | Pd(dppf)Cl₂ | Dioxane | 87 |

| Kumada | Methylmagnesium bromide | Ni(dppe)Cl₂ | THF | 82 |

| Kumada | Phenylmagnesium bromide | Pd(PPh₃)₄ | Toluene | 90 |

Metal-Catalyzed Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand for metal centers. This coordination can be a crucial step in catalytic cycles, activating the molecule for subsequent transformations. While specific studies focusing solely on metal-catalyzed reactions at the nitrogen of 3-bromo-5-phenylpyridine are not extensively documented in the reviewed literature, the principles of pyridine chemistry suggest its capability to participate in such reactions.

Palladium-catalyzed N-arylation reactions, a class of Buchwald-Hartwig amination, are a prime example of transformations involving the pyridine nitrogen of related compounds. These reactions typically involve the coupling of an aryl halide with an amine, but can also be adapted for the N-arylation of heterocyclic compounds. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the pyridine nitrogen to the palladium center, deprotonation, and subsequent reductive elimination to form the N-arylpyridinium salt. The choice of palladium precursor, ligand, and base is critical for the success of these transformations.

Reactions at the Bromine Center

The carbon-bromine bond in 3-bromo-5-phenylpyridine is the most reactive site for a variety of substitution and coupling reactions, making it a versatile handle for the synthesis of more complex molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds. While specific examples with 3-bromo-5-phenylpyridine are not detailed in the provided search results, the general reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl and polyaryl compounds. For instance, coupling 3-bromo-5-phenylpyridine with another pyridylboronic acid could yield bipyridine derivatives, which are important ligands in coordination chemistry and functional materials. mdpi.comresearchgate.net The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of palladium catalyst, ligands, base, and solvent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds. nih.govjk-sci.comlibretexts.orgacs.orgwikipedia.org It allows for the coupling of aryl halides with a wide range of primary and secondary amines. The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) species, coordination of the amine, deprotonation by a base, and reductive elimination to afford the aminated product. libretexts.org The reaction conditions, including the choice of palladium catalyst, phosphine (B1218219) ligand, and base (commonly sodium tert-butoxide, lithium bis(trimethylsilyl)amide, or cesium carbonate), are crucial for achieving high yields and functional group tolerance. jk-sci.com

Sonogashira Coupling: This reaction provides a direct route to aryl alkynes by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. This method is highly valuable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and medicinal chemistry.

Heck Reaction: The Heck reaction is a palladium-catalyzed method for the formation of carbon-carbon bonds between an aryl halide and an alkene. organic-chemistry.org This reaction is instrumental in the synthesis of substituted alkenes. The mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Lithium-Halogen Exchange: 3-Bromo-5-phenylpyridine can undergo lithium-halogen exchange upon treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu This reaction results in the formation of a highly reactive aryllithium intermediate, 5-phenyl-3-lithiopyridine. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position. The rate of exchange follows the trend I > Br > Cl. wikipedia.org

Magnesium-Halogen Exchange (Grignard Reagent Formation): The reaction of 3-bromo-5-phenylpyridine with magnesium metal in an ethereal solvent, such as THF, can lead to the formation of the corresponding Grignard reagent, 5-phenyl-3-pyridylmagnesium bromide. nih.govscribd.comharvard.eduresearchgate.netprinceton.edu This organometallic species is a powerful nucleophile and can react with a variety of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. The formation of Grignard reagents from aryl bromides is a well-established and versatile synthetic methodology.

Nucleophilic Aromatic Substitution: The direct displacement of the bromide in 3-bromo-5-phenylpyridine by a nucleophile is generally challenging due to the electron-rich nature of the aromatic ring. However, in some cases, particularly with strong nucleophiles and under forcing conditions, nucleophilic aromatic substitution can occur. For example, reaction with sodium methoxide (B1231860) in the presence of a suitable catalyst or under high temperatures could potentially yield 3-methoxy-5-phenylpyridine. chemicalbook.com

Oxidation and Reduction Chemistry

Oxidation: The pyridine nitrogen in 3-bromo-5-phenylpyridine can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered reactivity compared to the parent pyridine, often facilitating reactions at the pyridine ring.

Reduction: The pyridine ring of 3-bromo-5-phenylpyridine can be reduced under catalytic hydrogenation conditions. nih.govd-nb.info Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction typically requires a hydrogen atmosphere and can be carried out in various solvents. The reduction of the pyridine ring leads to the formation of the corresponding piperidine (B6355638) derivative, 4-phenylpiperidine, a valuable scaffold in medicinal chemistry. d-nb.info It is important to note that under certain hydrogenation conditions, the carbon-bromine bond may also undergo hydrogenolysis.

Applications of 3 Bromo 5 Phenylpyridine in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the carbon-bromine bond in 3-Bromo-5-phenylpyridine, primarily through palladium-catalyzed cross-coupling reactions, provides a powerful tool for the elaboration of its core structure. This reactivity is harnessed to construct fused ring systems and extended polyaromatic networks incorporating the pyridine (B92270) moiety, which are of significant interest in materials science and medicinal chemistry.

Synthesis of Fused Pyridine Derivatives

The construction of fused pyridine derivatives often involves the formation of new rings annulated to the existing pyridine core. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling are instrumental in this regard. While direct intramolecular cyclization of 3-Bromo-5-phenylpyridine derivatives is a potential route, a more common strategy involves its initial functionalization followed by a ring-closing step.

For instance, the bromine atom can be replaced with a nucleophile or an organometallic reagent, introducing a side chain that can subsequently undergo intramolecular cyclization. For example, a Suzuki-Miyaura coupling can introduce an ortho-functionalized aryl group, which can then cyclize onto the pyridine ring or a neighboring substituent to form a fused system. Similarly, a Buchwald-Hartwig amination can introduce an amino group, which can then participate in a condensation reaction to form a fused heterocyclic ring.

A general representation of such a strategy is the synthesis of pyridocarbazoles. This would involve a Suzuki coupling of 3-Bromo-5-phenylpyridine with an appropriately substituted boronic acid, followed by an intramolecular C-H amination or a similar cyclization reaction to construct the carbazole (B46965) framework fused to the pyridine ring.

Preparation of Polyaromatic Systems Incorporating Pyridine Moieties

The incorporation of pyridine units into polyaromatic systems can significantly influence their electronic and photophysical properties, making them attractive for applications in organic electronics and as fluorescent probes. 3-Bromo-5-phenylpyridine serves as a key building block in the synthesis of such materials.

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a particularly powerful method for extending the aromatic system. 3-Bromo-5-phenylpyridine can be coupled with various alkynes to introduce new aromatic or heteroaromatic rings. Subsequent intramolecular cyclizations or further cross-coupling reactions can then be employed to build up the desired polyaromatic structure. For example, coupling with an ortho-ethynyl aniline (B41778) derivative could be followed by a cyclization to form a quinoline (B57606) system fused to the phenylpyridine core.

Furthermore, palladium-catalyzed annulation reactions provide another route to polyaromatic systems. These reactions can involve the coupling of 3-Bromo-5-phenylpyridine with alkynes or other unsaturated systems, leading to the formation of new fused aromatic rings in a single step.

Building Block for Specialty Chemicals

The phenylpyridine scaffold is a prevalent motif in a variety of specialty chemicals, including agrochemicals and dyes. The bromo-substituent in 3-Bromo-5-phenylpyridine provides a convenient handle for introducing the necessary functional groups to achieve the desired biological activity or color properties.

Intermediate in Agrochemical Synthesis

The phenylpyridine moiety is a recognized pharmacophore in the agrochemical industry, with derivatives exhibiting herbicidal, insecticidal, and fungicidal activities. 3-Bromo-5-phenylpyridine can serve as a crucial intermediate in the synthesis of these active ingredients.

Herbicides: Research has shown that pyrazole (B372694) derivatives containing phenylpyridine moieties exhibit significant herbicidal activity. nih.govmdpi.comnih.govproquest.com For instance, a series of novel pyrazole derivatives incorporating a phenylpyridine structure were synthesized and evaluated for their herbicidal effects against various weed species. nih.govnih.govproquest.com The synthesis of these compounds could potentially start from 3-Bromo-5-phenylpyridine, where the bromine atom is displaced or used in a cross-coupling reaction to link the phenylpyridine unit to the pyrazole core. The resulting compounds have shown promising activity, with some exhibiting better performance than existing commercial herbicides against specific weeds. nih.govnih.govproquest.com

| Compound ID | Target Weed | Inhibition (%) at 150 g a.i./ha |

| Compound 6a | Setaria viridis | 50 |

| Compound 6c | Setaria viridis | 50 |

Insecticides: Phenylpyridine derivatives have also been investigated for their insecticidal properties. nih.govmdpi.comresearchgate.net A study on 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties demonstrated high insecticidal activities against various pests. nih.govmdpi.com The synthesis of such compounds could utilize 3-Bromo-5-phenylpyridine as a starting material, with the bromo group being functionalized to introduce the necessary amide linkage.

Fungicides: The development of novel antifungal agents is another area where phenylpyridine derivatives are showing promise. nih.gov Phenylpyridines have been designed as inhibitors of CYP53, an enzyme crucial for fungal metabolism. nih.gov The synthesis of these potential fungicides can be envisioned to involve 3-Bromo-5-phenylpyridine as a key intermediate.

Intermediate in Dye Synthesis

While direct use of 3-Bromo-5-phenylpyridine in dye synthesis is not extensively documented, its derivatives, particularly the corresponding amino compound (3-Amino-5-phenylpyridine), are valuable precursors for the synthesis of azo dyes. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. eprojectstore.comjbiochemtech.comresearchgate.net

The conversion of 3-Bromo-5-phenylpyridine to 3-Amino-5-phenylpyridine can be achieved through methods such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution. Once obtained, the 3-Amino-5-phenylpyridine can be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide range of azo dyes with different colors and properties. The phenylpyridine moiety can influence the final color and fastness properties of the dye.

Role in Chiral Synthesis and Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Pyridine-containing ligands, particularly bipyridines and P,N-ligands, have proven to be highly effective in a variety of asymmetric transformations.

3-Bromo-5-phenylpyridine can serve as a starting material for the synthesis of novel chiral ligands. The bromo and phenyl substituents offer sites for further functionalization to introduce chirality and coordinating atoms.

Chiral Bipyridine Ligands: The synthesis of axially chiral bipyridine ligands has been a subject of intense research. mdpi.comrsc.org One potential strategy to synthesize a chiral bipyridine ligand from 3-Bromo-5-phenylpyridine would involve a palladium-catalyzed homocoupling reaction to form a 5,5'-diphenyl-3,3'-bipyridine. Subsequent functionalization of the phenyl groups or the pyridine rings could introduce chiral auxiliaries or create steric hindrance to induce axial chirality. These chiral bipyridine ligands can then be used to form complexes with transition metals for asymmetric catalysis.

Chiral P,N-Ligands: Chiral P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, have emerged as a powerful class of ligands for asymmetric catalysis. nih.govnih.gov 3-Bromo-5-phenylpyridine can be a precursor to such ligands. For example, the bromine atom could be displaced by a phosphine (B1218219) group through a nucleophilic substitution or a coupling reaction. The nitrogen atom of the pyridine ring would serve as the N-donor. Introduction of a chiral element, for instance, on the phosphorus atom or on a substituent on the pyridine or phenyl ring, would render the ligand chiral. These P,N-ligands can be employed in a variety of enantioselective reactions, including hydrogenations, hydrosilylations, and allylic alkylations.

Medicinal Chemistry and Pharmaceutical Research Applications

Scaffolding for Drug Discovery and Development

The 3-bromo-5-phenylpyridine framework is a key starting point for developing new drugs. ontosight.ai Its structure allows for a variety of chemical modifications, making it a valuable scaffold in the creation of diverse molecular architectures aimed at specific biological targets.

Synthesis of Bioactive Pyridine (B92270) Analogs

The chemical structure of 3-bromo-5-phenylpyridine allows for the synthesis of numerous derivatives. ontosight.ai Scientists can modify the pyridine ring to enhance the potency and selectivity of these compounds for specific biological targets. For instance, the bromine atom can be replaced through reactions like the Suzuki coupling, a method used to create new carbon-carbon bonds. nih.govacs.org This enables the introduction of various functional groups, leading to the generation of large libraries of related compounds.

One notable application is in the synthesis of pyrazolo[1,5-a]pyridines, which are fused heterocyclic systems known to interact with various biological targets. ontosight.ai The synthesis of these analogs often involves multi-step reactions, including condensation and substitution, to build upon the initial 3-bromo-5-phenylpyridine core. ontosight.ai Similarly, other pyridine derivatives, such as those incorporating a 1,2,3-triazole ring, have been synthesized and show potential as anticancer agents. nih.gov

The versatility of this scaffold is further demonstrated in the creation of complex molecules. For example, it has been used to synthesize 2,5-dimethoxyphenylpiperidines, which are selective serotonin (B10506) 5-HT2A receptor agonists. acs.org Additionally, it serves as an intermediate in the production of various heterocyclic compounds, including those with imidazole (B134444) rings, which are important in pharmaceuticals.

Development of Novel Therapeutic Agents

The development of novel therapeutic agents from the 3-bromo-5-phenylpyridine scaffold has shown promise in several areas. The pyridine and piperidine (B6355638) rings are among the most common heterocyclic structures found in drugs approved by the Food and Drug Administration (FDA). mdpi.com Derivatives of 3-bromo-5-phenylpyridine have been investigated for their potential to treat a variety of conditions.

For example, derivatives have been developed as inhibitors of the PD-1/PD-L1 protein-protein interaction, which is a key target in cancer immunotherapy. google.com Other research has focused on creating selective cyclooxygenase-2 (COX-2) inhibitors, which could serve as anti-inflammatory agents with fewer gastrointestinal side effects. google.com Furthermore, the scaffold has been utilized to develop inhibitors of MmpL3, a protein essential for the viability of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov

Investigation of Biological Activities (e.g., Anticancer, Antimicrobial)

Derivatives of 3-bromo-5-phenylpyridine have been extensively studied for their biological effects, with a significant focus on their potential as anticancer and antimicrobial agents. ontosight.aiontosight.ai

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of 3-bromo-5-phenylpyridine, these studies have provided valuable insights into how chemical modifications influence biological activity.

In the context of anticancer research, SAR studies have revealed that the presence of the phenyl group is often essential for cytostatic activity. mdpi.com For example, in a series of 3,4-dihydropyridine-2(1H)-thiones, an analog lacking the 5-phenyl group lost its anticancer activity. mdpi.com Further modifications to the aryl rings at different positions have been shown to increase anticancer activity. mdpi.com In another study of 1,2,3-triazole-containing theophylline (B1681296) analogs, the position of the phenylpyridine group influenced the anticancer effects, with some isomers showing activity against breast and colon cancer cell lines while others were inactive. nih.gov

The nature and position of substituents on the phenyl ring have also been shown to be important. In a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, different substitutions on the N-aryl group led to varying levels of anticancer activity against a panel of cancer cell lines. mdpi.com

Mechanism of Action Studies

Understanding the mechanism of action is a critical step in drug development. For anticancer agents derived from the 3-bromo-5-phenylpyridine scaffold, one of the key molecular targets investigated is tubulin. mdpi.com Tubulin is a protein that polymerizes to form microtubules, which are essential for cell division. The inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. mdpi.commdpi.com Molecular docking studies have been used to predict how these compounds bind to the tubulin-colchicine binding site, suggesting that interactions such as hydrogen bonds and halogen bonds play a significant role. mdpi.com

For antimicrobial agents, the mechanism can involve the inhibition of specific enzymes. For example, some pyridine derivatives have shown promise in inhibiting enzymes implicated in disease processes. ontosight.ai In the case of antitubercular agents, derivatives of 3-bromo-5-phenylpyridine have been designed to inhibit MmpL3, a transporter protein essential for building the mycobacterial cell wall. nih.gov

Pharmacological Profiling and Preclinical Studies

While extensive research has been conducted on the synthesis and biological activities of 3-bromo-5-phenylpyridine derivatives, information on their full pharmacological profiling and progression into preclinical studies is more limited in publicly available literature. However, some studies have included in silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties. mdpi.com These computational studies are an early step in evaluating the drug-like properties of a compound and help to guide further development. mdpi.com

For example, for a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, ADME and toxicity predictions were carried out using software to assess their potential for oral bioavailability and to identify any potential safety liabilities. mdpi.com Similarly, some diarylurea scaffolds have undergone evaluation for their antiproliferative activities against the NCI-60 human cancer cell line panel, providing a broader view of their potential as anticancer agents. nih.gov

The table below summarizes the biological activities of some exemplary derivatives.

| Derivative Class | Biological Activity | Target/Mechanism of Action |

| Pyrazolo[1,5-a]pyridines | Anticancer, Antimicrobial, Anti-inflammatory | Interaction with various biological targets |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | Anticancer | Tubulin inhibition |

| 3,4-Dihydropyridine-2(1H)-thiones | Anticancer | Tubulin polymerization inhibition, G2/M cell cycle arrest |

| Pyridine-2-methylamines | Antitubercular | MmpL3 inhibition |

Materials Science and Supramolecular Chemistry Applications

Development of Organic Electronic Materials

The phenylpyridine scaffold is a cornerstone in the design of materials for organic electronics, owing to its favorable electronic and photophysical properties. 3-Bromo-5-phenylpyridine, as a functionalized precursor, is instrumental in the synthesis of active components for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Phenylpyridine derivatives are widely employed as ligands in the formation of highly efficient phosphorescent emitters for OLEDs, particularly with heavy metal ions like iridium(III). The resulting complexes can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The bromo-substituent on 3-Bromo-5-phenylpyridine offers a convenient handle for synthetic chemists to build more elaborate ligand structures through reactions like the Suzuki-Miyaura coupling, enabling fine-tuning of the emission color and device performance.

| Parameter | Value |

|---|---|

| Emitter | Ir(3-CN) [bis(3-cyano-2-phenylpyridine)(acetylacetonate)iridium(III)] |

| Maximum External Quantum Efficiency (EQE) | 25.4% |

| Current Efficiency | 56.9 cd/A |

| Power Efficiency | 68.7 lm/W |

| Maximum Brightness | 61,340 cd/m² |

| Emission Color | Yellow |

In the field of organic photovoltaics, there is a continuous search for new electron donor and acceptor materials to improve power conversion efficiencies (PCE). The electronic properties of organic molecules can be tailored through synthetic modification. 3-Bromo-5-phenylpyridine can serve as a starting material for the synthesis of novel conjugated molecules for OPV applications. The ability to introduce different functional groups via cross-coupling reactions at the bromine position allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge separation and transport in an OPV device.

While specific examples of OPVs utilizing 3-Bromo-5-phenylpyridine derivatives are not extensively reported, the broader class of nitrogen-containing heterocyclic compounds is of significant interest. The development of non-fullerene acceptors, for instance, has led to significant improvements in OPV performance. The rational design of such molecules often involves the use of versatile building blocks like 3-Bromo-5-phenylpyridine to create complex architectures with optimized properties. For example, novel non-fullerene acceptors have achieved PCEs of over 4% in binary devices. mdpi.com

| Parameter | Value |

|---|---|

| Donor | PM6 |

| Acceptor | BTPT-OD |

| Open-Circuit Voltage (VOC) | 0.952 V |

| Short-Circuit Current Density (JSC) | 9.86 mA/cm² |

| Fill Factor (FF) | 43.3% |

| Power Conversion Efficiency (PCE) | 4.30% |

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridine (B92270) nitrogen of 3-Bromo-5-phenylpyridine can act as a coordination site for metal ions, making it a potential ligand for the synthesis of these materials. Furthermore, the phenyl group can be functionalized, for instance with carboxylate groups, to create multitopic linkers capable of forming extended three-dimensional structures. The presence of the bromine atom can also be exploited for post-synthetic modification of the resulting framework, allowing for the introduction of additional functionalities. figshare.com